

Application Notes and Protocols for Ki23057 in Mouse Xenograft Models

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Compound of Interest

Compound Name: Ki 23057

Cat. No.: B1683903

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These application notes provide a comprehensive overview of the dosage and administration of Ki23057, a multi-kinase inhibitor, in mouse xenograft models based on preclinical research. The following protocols and data are intended to serve as a guide for designing and executing in vivo efficacy studies.

Mechanism of Action

Ki23057 is a potent small molecule inhibitor of several receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis. Its primary targets include Fibroblast Growth Factor Receptor 2 (FGFR2) and Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).^[1] By inhibiting the autophosphorylation of these receptors, Ki23057 effectively blocks downstream signaling pathways crucial for cancer cell proliferation and the formation of new lymphatic vessels, thereby impeding tumor growth and metastatic spread.

Data Presentation: Ki23057 In Vivo Administration

The following table summarizes the key parameters for the oral administration of Ki23057 in mouse xenograft models as reported in preclinical studies.

Parameter	Details	Reference
Drug	Ki23057	[1][2]
Mouse Strain	Athymic Nude (BALB/c)	[2]
Tumor Models	Subcutaneous xenografts of various human tumor cell lines	[2]
Administration Route	Oral gavage (p.o.)	[1][2][3]
Dosage	25 mg/kg/day	[1][2][3]
Vehicle	Not specified in the provided search results. A common vehicle for oral gavage is 0.5% carboxymethylcellulose (CMC) in water.	
Treatment Schedule	Daily, for 5 days a week with a 2-day break.	[2][4]
Study Duration	Dependent on tumor growth and study endpoints.	

Experimental Protocols

The following are detailed methodologies for key experiments involving Ki23057 in mouse xenograft models.

I. Cell Culture and Xenograft Tumor Establishment

- Cell Culture:
 - Culture the desired human tumor cell line (e.g., OCUCb-LM1 biliary tract cancer cells or OCUM-2MD3 scirrhouous gastric cancer cells) in the recommended cell culture medium supplemented with fetal bovine serum and antibiotics.
 - Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
- Cell Implantation:

- Harvest sub-confluent cells and resuspend them in a sterile, serum-free medium.
- Anesthetize 4-week-old female athymic nude mice.
- Inject 1×10^7 cells subcutaneously into the flank of each mouse.[\[2\]](#)
- Tumor Growth Monitoring:
 - Allow the tumors to establish and grow. Begin caliper measurements of the tumors a few days post-implantation.
 - Measure the tumor dimensions (length and width) every 2-3 days.
 - Calculate the tumor volume using the formula: Tumor Volume (mm^3) = (Width² x Length) / 2.

II. Ki23057 Formulation and Administration

- Randomization:
 - When the average tumor volume reaches a predetermined size (e.g., 50 mm^3), randomize the mice into treatment and control groups.[\[2\]](#)
- Formulation Preparation:
 - Prepare the vehicle control solution.
 - Calculate the required amount of Ki23057 for the desired concentration (25 mg/kg) based on the mean body weight of the mice in the treatment group.
 - Prepare a homogenous suspension of Ki23057 in the vehicle. Sonication may be necessary to achieve a uniform suspension. Prepare fresh daily.
- Administration:
 - Administer the Ki23057 suspension or vehicle control to the mice via oral gavage.
 - The typical administration volume for oral gavage in mice is 10 mL/kg of body weight.

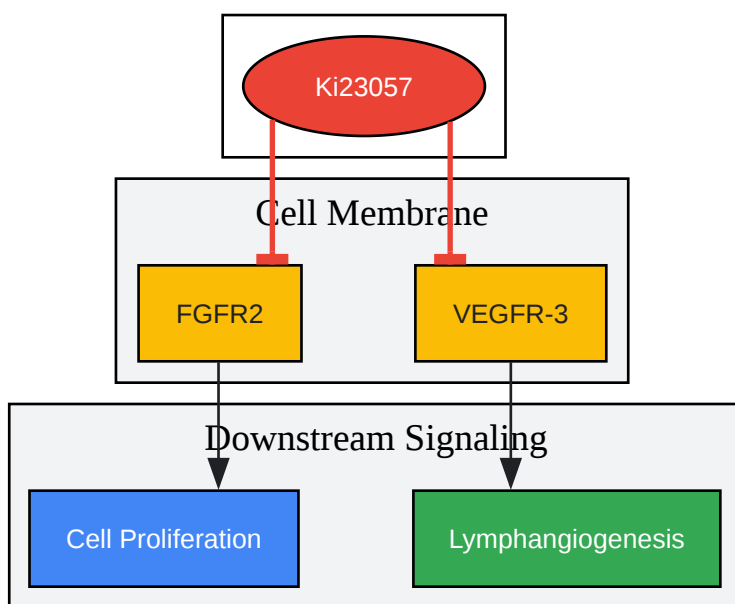
- Treat the mice daily for 5 consecutive days, followed by a 2-day break each week for the duration of the study.[\[2\]](#)[\[4\]](#)

III. Efficacy Evaluation and Endpoint Analysis

- Tumor Growth and Body Weight Monitoring:
 - Continue to measure tumor volumes and mouse body weights every 2-3 days throughout the treatment period.
 - Body weight is a critical indicator of treatment-related toxicity.
- Endpoint Criteria:
 - Define the study endpoints in accordance with the Institutional Animal Care and Use Committee (IACUC) guidelines. This may include a maximum tumor volume or signs of significant toxicity.
- Tissue Harvesting and Analysis:
 - At the end of the study, euthanize the mice and excise the tumors.
 - Tumor tissues can be processed for various analyses, including:
 - Immunohistochemistry (IHC): To examine the phosphorylation status of target receptors like VEGFR-3 and assess markers of cell proliferation (e.g., Ki67) and angiogenesis.[\[1\]](#)
 - Western Blotting: To quantify the levels of target proteins and downstream signaling molecules.

Visualizations

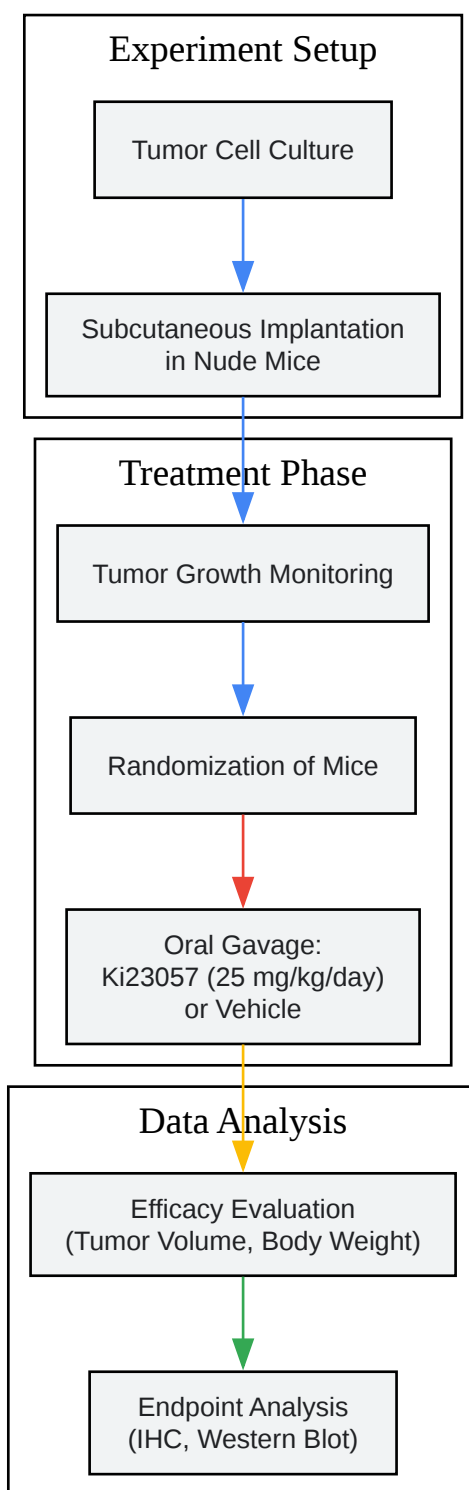
Signaling Pathway of Ki23057 Inhibition



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Caption: Ki23057 inhibits FGFR2 and VEGFR-3 signaling.

Experimental Workflow for Ki23057 In Vivo Studies



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Caption: Xenograft model experimental workflow.

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